The Structural Elucidation of N-benzoyl-D-glucosamine: A Technical Guide
The Structural Elucidation of N-benzoyl-D-glucosamine: A Technical Guide
Abstract
N-benzoyl-D-glucosamine, a derivative of the naturally occurring amino sugar D-glucosamine, is a compound of significant interest in biochemical research and synthetic chemistry. Its structure, characterized by a D-glucosamine core N-acylated with a benzoyl group, provides a unique combination of hydrophilicity from the sugar moiety and hydrophobicity from the aromatic ring. This guide provides an in-depth analysis of the structure of N-benzoyl-D-glucosamine, including its physicochemical properties, relevant experimental protocols for its synthesis and characterization, and its potential role in modulating cellular signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development and carbohydrate chemistry.
Introduction
N-acyl-D-glucosamine derivatives are a class of compounds with diverse biological activities and applications, ranging from serving as precursors in the synthesis of complex glycans to exhibiting intrinsic therapeutic properties. N-benzoyl-D-glucosamine (2-Benzamido-2-deoxy-D-glucose) is a prominent member of this class, where the amino group at the C-2 position of the glucose ring is functionalized with a benzoyl group. This modification significantly influences the molecule's chemical properties and biological interactions. Understanding the precise three-dimensional structure and physicochemical characteristics of N-benzoyl-D-glucosamine is crucial for its application in glycoscience and medicinal chemistry.
Physicochemical and Structural Properties
N-benzoyl-D-glucosamine is typically a white to off-white crystalline powder.[1] Its fundamental properties are summarized in the table below. The structure consists of a pyranose ring, which is the most stable conformation for hexoses in solution, with a benzamido substituent at the C-2 position.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₁₇NO₆ | [2] |
| Molecular Weight | 283.28 g/mol | [2] |
| CAS Number | 655-42-5 / 61949-16-4 (anomers) | [1][2] |
| Appearance | White to off-white crystalline powder | [1] |
| Water Solubility | Almost transparent in hot water | [1] |
| Storage Temperature | Room Temperature (Sealed in dry) | [1] |
Structural Analysis
2D Structure and Connectivity
The fundamental structure of N-benzoyl-D-glucosamine is depicted below. It comprises a D-glucose backbone where the hydroxyl group at the C-2 position is replaced by a benzoylamino group. The molecule exists as an equilibrium of α and β anomers in solution, differing in the stereochemistry at the anomeric carbon (C-1).
Crystallographic Data
Table 2: Selected Crystallographic Data for N-acetyl-α-D-glucosamine [3] (Representative data for the N-acyl-D-glucosamine scaffold)
| Parameter | Value (Å or °) |
| Unit Cell a | 11.25 Å |
| Unit Cell b | 4.82 Å |
| Unit Cell c | 9.72 Å |
| Unit Cell β | 113.7° |
| Space Group | P2₁ |
| Ring Conformation | Chair |
Experimental Protocols
Synthesis of N-benzoyl-D-glucosamine
A general method for the N-acylation of D-glucosamine can be adapted for the synthesis of N-benzoyl-D-glucosamine. The following protocol is based on established procedures for synthesizing N-acyl-glucosamine derivatives.[4][5]
Objective: To synthesize N-benzoyl-D-glucosamine via N-acylation of D-glucosamine hydrochloride.
Materials:
-
D-glucosamine hydrochloride
-
Anhydrous Methanol (B129727)
-
Sodium metal
-
Benzoyl chloride
-
Pyridine (B92270) (optional, as base and solvent)
-
Diethyl ether
-
Ice-water bath
-
Magnetic stirrer and stir bar
-
Filtration apparatus
-
Desiccator with P₂O₅
Procedure:
-
Preparation of Sodium Methoxide (B1231860) Solution: In a flask, dissolve an equimolar amount of sodium metal in anhydrous methanol under a dry atmosphere to prepare a sodium methoxide solution.
-
Liberation of Free Glucosamine (B1671600): Add D-glucosamine hydrochloride to the sodium methoxide solution with gentle swirling. Sodium chloride will precipitate.
-
Isolation of Free Glucosamine: Remove the precipitated sodium chloride by filtration. The filtrate now contains the free D-glucosamine base in methanol.
-
N-benzoylation: Cool the glucosamine solution in an ice-water bath. Slowly add a slight molar excess (e.g., 1.2 equivalents) of benzoyl chloride to the stirred solution. Alternatively, the reaction can be performed in pyridine, where pyridine acts as both the solvent and the acid scavenger.
-
Reaction Monitoring: Allow the reaction to proceed for several hours at room temperature. Monitor the progress of the reaction using thin-layer chromatography (TLC) with a suitable eluent system (e.g., chloroform:methanol, 1:3 v/v).
-
Isolation of Crude Product: Upon completion, the N-benzoyl-D-glucosamine product will often precipitate as a white solid. Collect the crude product by filtration.
-
Purification: Wash the collected solid with cold methanol to remove unreacted starting materials and then with diethyl ether to remove any excess benzoyl chloride and benzoic acid.
-
Drying: Dry the purified white precipitate in a desiccator over phosphorus pentoxide (P₂O₅) to obtain the final product.
Spectroscopic Characterization (NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for confirming the structure of N-benzoyl-D-glucosamine. While a fully assigned spectrum for N-benzoyl-D-glucosamine is not available in the provided search results, the expected chemical shifts can be inferred from the known spectra of D-glucose and related derivatives.
-
¹H NMR: The proton spectrum would show characteristic signals for the anomeric proton (H-1), typically in the range of 5.0-5.5 ppm, with its coupling constant (J-value) indicating the α or β configuration. The protons of the pyranose ring would appear between 3.0 and 4.5 ppm. The aromatic protons of the benzoyl group would be observed further downfield, typically between 7.4 and 8.0 ppm.
-
¹³C NMR: The carbon spectrum would show the anomeric carbon (C-1) signal around 90-100 ppm. The other sugar carbons would resonate between 60 and 80 ppm. The carbonyl carbon of the benzoyl group would appear around 165-170 ppm, and the aromatic carbons would be in the 125-135 ppm region.
Biological Activity and Signaling Pathways
Direct evidence for the involvement of N-benzoyl-D-glucosamine in specific signaling pathways is limited. However, studies on structurally related N-acyl-D-glucosamine derivatives provide compelling evidence for their potential to modulate immune responses.
Inhibition of Toll-Like Receptor 4 (TLR4) Signaling
N-palmitoyl-D-glucosamine, which shares the N-acyl-D-glucosamine core structure, has been identified as an antagonist of the Toll-like Receptor 4 (TLR4) signaling pathway.[6][7][8] TLR4 is a key pattern recognition receptor in the innate immune system that recognizes lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[5][9][10]
The activation of TLR4 by LPS initiates a signaling cascade that leads to the production of pro-inflammatory cytokines.[9] This pathway involves the adaptor protein MD-2, which directly binds to the lipid A portion of LPS.[4] N-acyl-D-glucosamine derivatives, due to their structural similarity to the glucosamine core of lipid A, can act as competitive inhibitors, binding to the MD-2/TLR4 complex and preventing its activation by LPS.[6][7] This inhibitory action blocks the downstream signaling cascade, which proceeds through MyD88-dependent and TRIF-dependent pathways, ultimately preventing the activation of the transcription factor NF-κB and the subsequent expression of inflammatory genes.[5]
References
- 1. Nuclear Magnetic Resonance (NMR) Analysis of D - (+) - Glucose: A Guide to Spectrometric Structural Elucidation of Sugars | Semantic Scholar [semanticscholar.org]
- 2. N-BENZOYL-D-GLUCOSAMINE synthesis - chemicalbook [chemicalbook.com]
- 3. journals.iucr.org [journals.iucr.org]
- 4. Lipid A Variants Activate Human TLR4 and the Noncanonical Inflammasome Differently and Require the Core Oligosaccharide for Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Recognition of lipid A variants by the TLR4-MD-2 receptor complex [frontiersin.org]
- 6. N-palmitoyl-D-glucosamine, A Natural Monosaccharide-Based Glycolipid, Inhibits TLR4 and Prevents LPS-Induced Inflammation and Neuropathic Pain in Mice [mdpi.com]
- 7. N-palmitoyl-D-glucosamine, a Natural Monosaccharide-Based Glycolipid, Inhibits TLR4 and Prevents LPS-Induced Inflammation and Neuropathic Pain in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-Palmitoyl-D-Glucosamine Inhibits TLR-4/NLRP3 and Improves DNBS-Induced Colon Inflammation through a PPAR-α-Dependent Mechanism [mdpi.com]
- 9. Lipid A receptor TLR4-mediated signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of Differences in Lipid A Structure on TLR4 Pro-Inflammatory Signaling and Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
